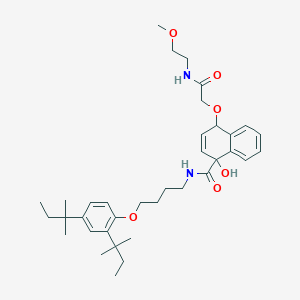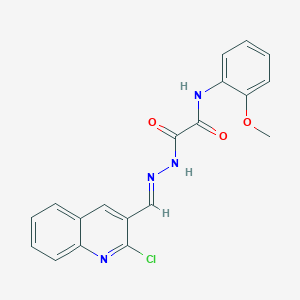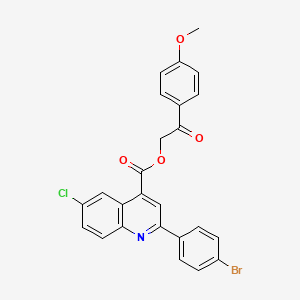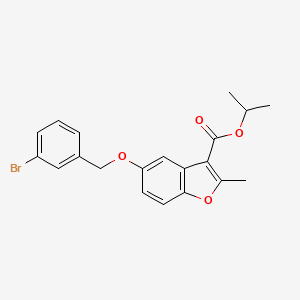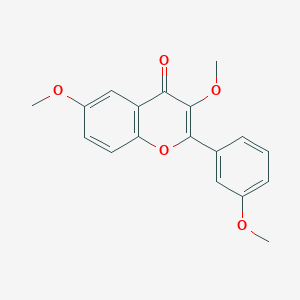
3,6,3'-Trimethoxyflavone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,3’-Trimethoxyflavone is a flavonoid compound characterized by the presence of three methoxy groups attached to its flavone backbone. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. 3,6,3’-Trimethoxyflavone is of particular interest due to its potential therapeutic applications and unique chemical structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,6,3’-Trimethoxyflavone typically involves the methylation of hydroxyl groups on a flavone precursor. One common method includes the use of methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to achieve the methylation. The reaction is usually carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) under reflux conditions .
Industrial Production Methods: Industrial production of 3,6,3’-Trimethoxyflavone may involve similar methylation reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality. Purification steps such as recrystallization or chromatography are employed to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3,6,3’-Trimethoxyflavone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the flavone to its corresponding dihydroflavone.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of hydroxylated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution.
Major Products:
Oxidation: Quinones and other oxidized flavone derivatives.
Reduction: Dihydroflavones.
Substitution: Hydroxylated flavones.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3,6,3’-Trimethoxyflavone involves several molecular targets and pathways:
Antioxidant Activity: The compound can neutralize reactive oxygen species (ROS) and reduce oxidative stress in cells.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).
Neuroprotection: It prevents the phosphorylation of stress-activated protein kinases (SAPK/JNK) and extracellular signal-regulated kinases (ERK 1/2), which are involved in cell signaling pathways related to neuronal survival and apoptosis
Comparación Con Compuestos Similares
3,6,3’-Trimethoxyflavone can be compared with other trimethoxyflavones and related flavonoids:
Similar Compounds:
Uniqueness: 3,6,3’-Trimethoxyflavone is unique due to its specific substitution pattern, which influences its biological activity and chemical reactivity. Its distinct methoxy groups contribute to its lipophilicity and ability to interact with various molecular targets, making it a valuable compound for further research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C18H16O5 |
|---|---|
Peso molecular |
312.3 g/mol |
Nombre IUPAC |
3,6-dimethoxy-2-(3-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C18H16O5/c1-20-12-6-4-5-11(9-12)17-18(22-3)16(19)14-10-13(21-2)7-8-15(14)23-17/h4-10H,1-3H3 |
Clave InChI |
PRWZDYJHEPXPGA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)OC(=C(C2=O)OC)C3=CC(=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


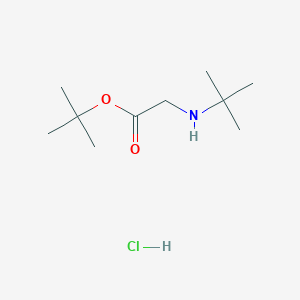


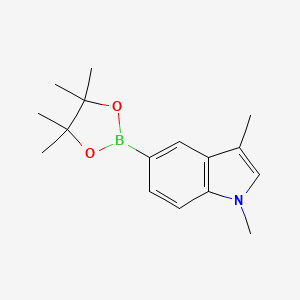

![methyl (2E)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-(4-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12050692.png)
![1-[(4-Butylphenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12050700.png)

